

In-Depth Technical Guide to NH₂-PEG5-OH: Properties, Applications, and Protocols

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Compound of Interest

Compound Name: NH₂-PEG5-OH

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This technical guide provides a comprehensive overview of the heterobifunctional linker, **NH₂-PEG5-OH**, tailored for researchers, scientists, and professionals in the field of drug development and nanotechnology. This document outlines its core physicochemical properties, presents detailed experimental protocols for its application, and visualizes a common experimental workflow.

Core Properties of NH₂-PEG5-OH

NH₂-PEG5-OH, also known as amino-PEG5-alcohol, is a versatile crosslinking reagent characterized by a terminal primary amine group and a hydroxyl group, separated by a five-unit polyethylene glycol (PEG) spacer. This hydrophilic spacer enhances solubility in aqueous media, a critical feature for biological applications.^[1] The amine group readily reacts with carboxylic acids, activated NHS esters, and carbonyls, while the hydroxyl group can be further derivatized, making it a valuable tool in bioconjugation and surface modification.^{[2][3]}

Property	Value	Source
Chemical Formula	C10H23NO5	[4][5][6]
Molecular Weight	237.3 g/mol	[4][5]
IUPAC Name	14-amino-3,6,9,12-tetraoxatetradecan-1-ol	[4]
CAS Number	34188-11-9	[4][5]
Appearance	Solid, Semi-solid, or liquid	[4]
Purity	≥95%	[5]
Storage Conditions	Keep in a dark place, sealed in dry, at 2-8°C	[4]

Key Applications in Research and Development

The unique properties of **NH2-PEG5-OH** make it suitable for a wide range of applications, including:

- **Medical Research and Drug Delivery:** It is used in drug release systems, nanotechnology, and new materials research.[5] PEGylation, the process of attaching PEG chains to molecules, can improve the pharmacokinetic properties of therapeutic agents by increasing their stability, solubility, and circulation time while reducing immunogenicity.[3][6]
- **Bioconjugation:** The dual functionality of **NH2-PEG5-OH** allows for the precise linking of different molecules, such as attaching targeting ligands to drug carriers.
- **Surface Modification:** This linker can be used to modify the surfaces of materials like biosensors and medical implants to reduce non-specific protein binding and improve biocompatibility.[7]
- **Nanoparticle Functionalization:** **NH2-PEG5-OH** is employed to functionalize nanoparticles, enhancing their stability and enabling the attachment of targeting molecules for applications like targeted drug delivery and bio-imaging.

Experimental Protocol: Functionalization of Carboxylated Nanoparticles

This protocol details the methodology for conjugating **NH2-PEG5-OH** to nanoparticles that have carboxyl groups on their surface, a common scenario in nanoparticle-based drug delivery systems. This procedure utilizes the well-established EDC/NHS chemistry to form a stable amide bond.

Materials:

- Carboxylated Nanoparticles (e.g., iron oxide or gold nanoparticles)
- **NH2-PEG5-OH**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Coupling Buffer: 0.1 M PBS (Phosphate-Buffered Saline), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine
- Deionized (DI) water

Procedure:

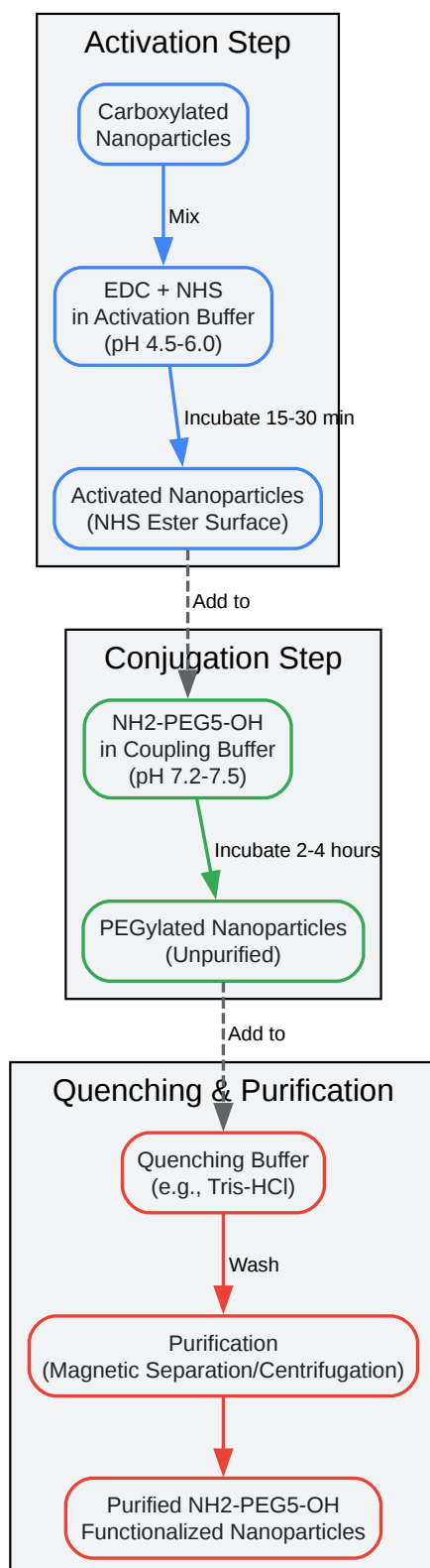
- **Activation of Carboxyl Groups on Nanoparticles:** a. Disperse the carboxylated nanoparticles in the Activation Buffer at a concentration of 1 mg/mL. b. Prepare a fresh solution of EDC (2-fold molar excess to carboxyl groups) and NHS (5-fold molar excess to carboxyl groups) in the Activation Buffer. c. Add the EDC/NHS solution to the nanoparticle suspension. d. Incubate the mixture for 15-30 minutes at room temperature with gentle stirring. This reaction forms amine-reactive NHS esters on the nanoparticle surface.
- **Conjugation of **NH2-PEG5-OH**:** a. Dissolve **NH2-PEG5-OH** in the Coupling Buffer. b. Add the **NH2-PEG5-OH** solution to the activated nanoparticle suspension. A molar excess of the

PEG linker is recommended to ensure complete surface coverage. c. Incubate the reaction mixture for 2-4 hours at room temperature with continuous mixing.

- Quenching and Purification: a. To deactivate any unreacted NHS esters, add the Quenching Buffer to the reaction mixture and incubate for 30 minutes. b. Purify the functionalized nanoparticles from excess reagents. For magnetic nanoparticles, this can be achieved by placing the reaction tube on a magnetic separator and washing the pelleted nanoparticles multiple times with the Coupling Buffer and then DI water. For other types of nanoparticles, centrifugation or dialysis can be used. c. Resuspend the final **NH2-PEG5-OH** functionalized nanoparticles in a suitable buffer for storage or further use.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the functionalization of carboxylated nanoparticles with **NH2-PEG5-OH**.



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Caption: Workflow for nanoparticle functionalization.

This guide serves as a foundational resource for the application of **NH₂-PEG5-OH** in advanced research and development projects. For specific applications, optimization of the described protocols may be necessary.

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